An In-depth Technical Guide to 8-Bromoguanine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 8-Bromoguanine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 8-Bromoguanine (8-Br-Gua), a halogenated derivative of the purine nucleobase guanine. We will delve into its fundamental chemical and physical properties, explore its three-dimensional structure and tautomeric forms, and discuss its synthesis and significant roles in biochemical research and as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics and applications of this important molecule.
Introduction: The Significance of 8-Bromoguanine
8-Bromoguanine is a synthetic purine analog that has garnered considerable interest in the biomedical field.[] Its utility stems from the unique structural and electronic properties conferred by the bromine atom at the C8 position of the guanine ring. This modification significantly influences its conformation, mutagenic potential, and interactions with biological macromolecules. 8-Br-Gua and its nucleoside/nucleotide derivatives serve as valuable tools for probing nucleic acid structure and function, investigating enzymatic mechanisms, and as potential leads in drug discovery.[][2]
Chemical Structure and Physicochemical Properties
The foundational structure of 8-Bromoguanine consists of a purine core, identical to guanine, with a bromine atom substituted at the 8th position. This substitution has profound effects on the molecule's properties.
Molecular Structure and Tautomerism
Like its parent compound, guanine, 8-Bromoguanine can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and their relative stability can be influenced by the surrounding environment.[3] The principal tautomeric forms of 8-Bromoguanine involve keto-enol and amino-imino equilibria. Computational studies suggest that the 6,8-diketo form is the most stable tautomer in aqueous solution.[4][5]
The presence of the bulky bromine atom at the C8 position sterically favors the syn conformation of the N-glycosidic bond in its corresponding nucleoside, 8-bromoguanosine.[2][6][7] This is in contrast to the natural guanosine, which predominantly adopts the anti conformation. This conformational preference is a key feature exploited in structural biology to study nucleic acid dynamics.[2][7]
Physicochemical Data
A summary of the key physicochemical properties of 8-Bromoguanine is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₅H₄BrN₅O | [8][9] |
| Molecular Weight | 230.02 g/mol | [8][9] |
| CAS Number | 3066-84-0 | [][9][10] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | |
| pKa | 7.54 ± 0.20 (Predicted) | [10] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [10] |
Table 1: Physicochemical properties of 8-Bromoguanine.
Synthesis of 8-Bromoguanine
The synthesis of 8-Bromoguanine and its derivatives is a well-established process in medicinal chemistry. A common synthetic route involves the direct bromination of guanine.
General Synthetic Protocol
A typical laboratory-scale synthesis of 8-Bromoguanine involves the reaction of guanine with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The reaction is often carried out in the presence of a radical initiator.
Experimental Protocol: Synthesis of 8-Bromoguanine
-
Dissolution: Suspend guanine in a suitable solvent, such as dimethylformamide (DMF).
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the suspension.
-
Initiation: Introduce a radical initiator, such as azobisisobutyronitrile (AIBN), and heat the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. Purify the product by recrystallization to obtain pure 8-Bromoguanine.
Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.
The synthesis of 8-bromoguanosine and its cyclic monophosphate derivative (8-Br-cGMP) often starts from guanosine, with bromination being a key step.[11]
Caption: A simplified workflow for the synthesis of 8-Bromoguanine.
Biological and Physiological Significance
8-Bromoguanine exhibits a range of biological activities, primarily stemming from its structural similarity to guanine and its altered conformational preferences.
Mutagenicity and DNA Repair
8-Bromoguanine is recognized as a DNA lesion that can be induced by reactive brominating species, such as hypobromous acid, which are generated during inflammation.[12] Its presence in DNA is mutagenic, predominantly causing G to T transversions.[12] This mutagenic potential arises from its ability to mispair with adenine during DNA replication.
The cellular machinery for DNA repair recognizes 8-Bromoguanine. Studies have shown that DNA glycosylases, such as MUTYH, SMUG1, and TDG, are involved in the repair of 8-Bromoguanine-containing DNA.[12] Specifically, MUTYH exhibits glycosylase activity against adenine mispaired with 8-Bromoguanine, while SMUG1 and TDG act on thymine mispaired with 8-Bromoguanine.[12]
Immunomodulatory Effects
8-Bromoguanosine, the nucleoside form, has been reported to have immunostimulatory effects.[2] It can activate lymphocytes through an intracellular mechanism.[2] This property makes it a compound of interest in immunology and for the development of adjuvants or immunomodulatory drugs.
Enzyme Inhibition and Pathway Modulation
8-Bromoguanosine and its derivatives can act as inhibitors of various enzymes. For instance, 8-bromoguanosine has been shown to inhibit cyclase enzymes involved in the formation of cyclic guanosine monophosphate (cGMP).[13] The derivative, 8-Bromo-cGMP, is a membrane-permeable analog of cGMP that acts as a potent activator of protein kinase G (PKG).[14][15][16]
Caption: Simplified diagram of 8-Bromoguanosine's intracellular effects.
Applications in Research and Drug Development
The unique properties of 8-Bromoguanine and its derivatives make them valuable tools in various research and development applications.
Probing Nucleic Acid Structure and Function
The preference of 8-bromoguanosine for the syn conformation is a powerful tool for studying nucleic acid structures that deviate from the canonical B-form DNA, such as Z-DNA and G-quadruplexes.[7] By incorporating 8-bromoguanosine into oligonucleotides, researchers can stabilize these alternative structures and investigate their biological roles.[7]
A Tool in Enzymology
As an analog of guanine, 8-Bromoguanine can be used to study the active sites and mechanisms of guanine-binding enzymes and riboswitches.[17][18] For example, it has been used to investigate the recognition of damaged DNA by repair enzymes like 8-oxoguanine DNA glycosylase (OGG1).[17]
Potential Therapeutic Applications
The biological activities of 8-Bromoguanine and its derivatives suggest their potential as therapeutic agents. Its ability to impede the proliferation of malignant cells has positioned it as a compound of interest in cancer research, potentially in combination with conventional chemotherapeutic agents.[] Furthermore, its immunomodulatory properties are being explored for applications in infectious diseases and cancer immunotherapy.[2][13] The derivative 8-bromoguanosine has shown effectiveness against the fungus C. glabrata.[13]
Conclusion and Future Perspectives
8-Bromoguanine is a versatile molecule with a rich chemical and biological profile. Its unique structural features, particularly the bromine-induced preference for the syn conformation in its nucleoside form, have made it an indispensable tool in structural biology and enzymology. The discovery of its mutagenic nature and its recognition by DNA repair enzymes has provided valuable insights into the mechanisms of DNA damage and repair.
Looking ahead, the therapeutic potential of 8-Bromoguanine and its derivatives remains an exciting area of research. Further exploration of its immunomodulatory and anti-proliferative effects could lead to the development of novel drugs for a range of diseases, including cancer and infectious diseases. The continued use of 8-Bromoguanine as a chemical probe will undoubtedly uncover new aspects of nucleic acid and protein function, solidifying its importance in the field of chemical biology.
References
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- Sassa, A., Kamoshita, N., Kanemaru, Y., et al. (2018). Mutation Spectrum Induced by 8-Bromoguanine, a Base Damaged by Reactive Brominating Species, in Human Cells. International Journal of Molecular Sciences, 19(11), 3325.
- Breaker, R. R., et al. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. PNAS, 120(41), e2309908120.
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Wikipedia. (n.d.). 8-Bromoguanosine 3',5'-cyclic monophosphate. Retrieved from [Link]
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BIOLOG Life Science Institute. (n.d.). 8-Br-cGMP. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromopurines 4. Retrieved from [Link]
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- Kuznetsov, N. A., et al. (2022). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 23(19), 11883.
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PubMed. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Retrieved from [Link]
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PubMed Central. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Retrieved from [Link]
- Leszczynski, J., et al. (1997). An ab initio study of the tautomeric and coding properties of 8-oxo-guanine. Journal of the Chemical Society, Faraday Transactions, 93(14), 2439-2445.
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